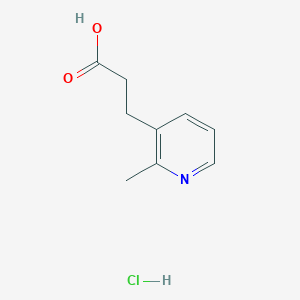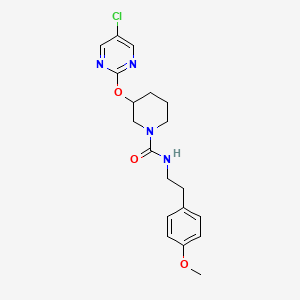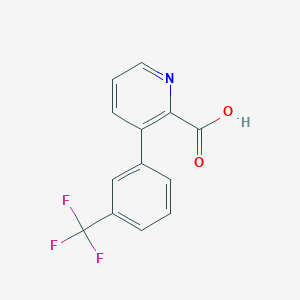
3-(3-Trifluoromethylphenyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Trifluoromethylphenyl)picolinic acid is a chemical compound with the molecular formula C13H8F3NO2 . It is a derivative of picolinic acid, which is a pyridine with a carboxylic acid (COOH) substituent at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound consists of a picolinic acid core with a trifluoromethylphenyl group attached . The InChI code for this compound is 1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-11(12(18)19)17-7-9/h1-7H, (H,18,19) .Applications De Recherche Scientifique
3-(3-Trifluoromethylphenyl)picolinic acid has been studied for its potential applications in the fields of organic synthesis, biochemistry, and pharmaceuticals. It has been used as a catalyst for various chemical reactions, such as the synthesis of heterocyclic compounds and the synthesis of pharmaceuticals. It has also been used as a reagent in the synthesis of other compounds. In addition, this compound has been studied for its potential use as an inhibitor of enzymes, as an antimicrobial agent, and as a fluorescent dye.
Mécanisme D'action
Target of Action
The primary target of 3-(3-Trifluoromethylphenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound works by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
It is known that the compound plays a role in theSuzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The binding of this compound to ZFPs leads to the disruption of zinc binding, which inhibits the function of ZFPs . This can have various molecular and cellular effects, depending on the specific roles of the targeted ZFPs.
Action Environment
It is known that the compound is used in the sm coupling reaction, which is known for its mild and functional group tolerant reaction conditions .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(3-Trifluoromethylphenyl)picolinic acid in lab experiments is that it is a highly polar compound, which makes it ideal for use in a variety of reactions. Additionally, it is relatively inexpensive and easy to obtain. However, this compound can be toxic in high concentrations, and it can also interfere with other reactions.
Orientations Futures
There are a number of potential future directions for research on 3-(3-Trifluoromethylphenyl)picolinic acid. These include further investigations into its potential applications in organic synthesis, biochemistry, and pharmaceuticals; further studies into its potential to act as an inhibitor of enzymes and antimicrobial agent; and further research into its potential to interact with proteins and other molecules in the body. Additionally, further research could be done to explore the potential of this compound as a fluorescent dye, as well as its potential use in other areas such as nanomedicine and drug delivery. Finally, further research could be done to elucidate the exact mechanism of action of this compound and to explore its potential toxicity in high concentrations.
Méthodes De Synthèse
3-(3-Trifluoromethylphenyl)picolinic acid is synthesized by the reaction of 3-trifluoromethylphenol and picolinic acid. The reaction is carried out in aqueous solution at room temperature, and the product is isolated by filtration. The yield of the reaction is typically around 80%.
Propriétés
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)9-4-1-3-8(7-9)10-5-2-6-17-11(10)12(18)19/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAWKQCCRQEYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorobenzyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2902068.png)

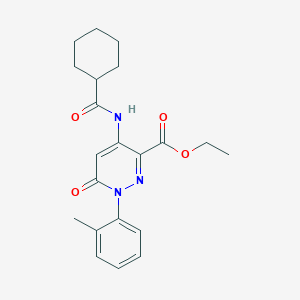
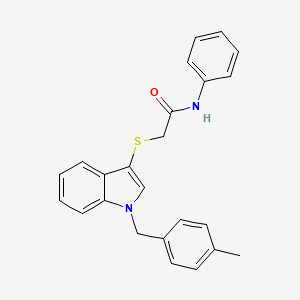
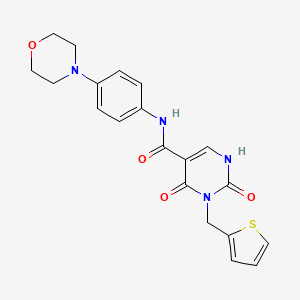
![6-Amino-4-[4-(diethylamino)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2902076.png)
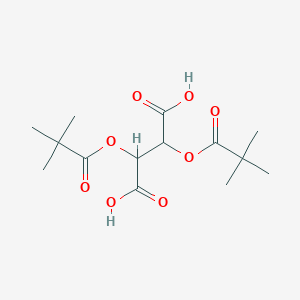
![7-(benzo[d][1,3]dioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2902082.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2902085.png)

